Benzyl trans-4-aminomethylcyclohexylcarbamate
Description
Benzyl trans-4-aminomethylcyclohexylcarbamate is a cyclohexane derivative featuring a benzyl carbamate group attached to the trans-4-aminomethyl position of the cyclohexane ring.
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOPGOCTHCBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623936 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-74-0 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl trans-4-aminomethylcyclohexylcarbamate typically involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl trans-4-aminomethylcyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Benzyl trans-4-aminomethylcyclohexylcarbamate has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in enhancing the efficacy of existing chemotherapeutic agents by overcoming multidrug resistance (MDR) mechanisms in cancer cells. For instance, compounds derived from this structure have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in tumors .
2. Neurological Disorders
Given its ability to penetrate the blood-brain barrier, this compound is being studied for its potential in treating neurological disorders. Research indicates that modifications of the benzyl group can enhance neuroprotective effects, making it a candidate for further development in treating conditions such as Alzheimer's disease and Parkinson's disease .
Agrochemical Applications
The compound's unique properties also lend themselves to applications in agrochemicals. Its structure can be modified to create effective herbicides or pesticides that target specific pathways in plant physiology. The ability to design derivatives with enhanced solubility and bioavailability is crucial for developing environmentally friendly agricultural chemicals .
Case Study 1: Anticancer Efficacy
A study explored the efficacy of this compound analogs against drug-resistant cancer cell lines. The results indicated a significant reduction in cell viability when used in combination with standard chemotherapeutics like doxorubicin, suggesting that these compounds can reverse MDR by inhibiting P-gp activity .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of derivatives of this compound showed promising results in animal models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve cognitive function, indicating potential therapeutic benefits for neurodegenerative diseases .
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Log P (octanol-water) | 2.63 |
| Solubility (mg/ml) | 0.194 |
| GI Absorption | High |
| BBB Permeability | Yes |
Table 2: In Vitro Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | P-glycoprotein inhibition |
| Doxorubicin | 0.5 | DNA intercalation |
| Combination | 2.0 | Synergistic effect |
Mechanism of Action
The mechanism of action of Benzyl trans-4-aminomethylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aminomethyl vs. Hydroxyl: The hydroxy variant (CAS 27489-63-0) is widely used in drug synthesis due to its polar hydroxyl group, which enhances water solubility. In contrast, the aminomethyl group in the target compound may offer improved nucleophilic reactivity, enabling conjugation or derivatization . Aminomethyl vs. Formyl: The formyl-substituted analog (CAS 412357-50-7) serves as a reactive aldehyde precursor for cross-coupling reactions, whereas the aminomethyl group could act as a site for further functionalization (e.g., acylation or alkylation) .
Stereochemical Considerations: The trans configuration of the target compound may confer distinct conformational stability compared to cis isomers (e.g., CAS 149423-70-1).
Purity and Availability: Most analogs (e.g., hydroxy and formyl derivatives) are commercially available at 97% purity, suggesting standardized synthesis protocols. The aminomethyl variant’s absence from commercial catalogs implies it may require custom synthesis .
Pharmaceutical Relevance
- Hydroxy Derivatives : Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0) is utilized in synthesizing kinase inhibitors and anti-inflammatory agents. Its hydroxyl group facilitates hydrogen bonding with biological targets .
- Formyl Derivatives: The aldehyde functionality in trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxaldehyde enables its use in Schiff base formation or as a linker in prodrug design .
Notes and Limitations
Data Gaps: Limited direct evidence exists for this compound. Comparisons rely on structurally related compounds.
Stereochemical Specificity : Biological activity and physicochemical properties are highly dependent on stereochemistry (e.g., trans vs. cis isomers) .
Commercial Availability: The hydroxy and formyl analogs are more accessible, suggesting the aminomethyl variant may require bespoke synthesis.
Biological Activity
Benzyl trans-4-aminomethylcyclohexylcarbamate (also known as BTA) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug resistance and enzyme inhibition. This article delves into the biological activity of BTA, summarizing research findings, case studies, and relevant data.
- Chemical Formula : C15H22N2O2
- CAS Number : 177582-74-0
- Molecular Weight : 262.35 g/mol
BTA has been studied for its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells. P-gp actively pumps out various drugs from cells, reducing their efficacy. BTA's ability to inhibit P-gp has been linked to increased intracellular concentrations of chemotherapeutic agents, such as paclitaxel and doxorubicin, thereby reversing drug resistance.
ATPase Activity
Research indicates that BTA stimulates basal ATPase activity in P-gp, which is crucial for understanding its mechanism as a modulator. The enhancement of ATPase activity suggests that BTA interacts with the drug-binding site of P-gp, facilitating the accumulation of drugs within resistant cells.
In Vitro Studies
- Cell Lines : BTA was tested on various cancer cell lines, including SW620/Ad300 (a model for drug-resistant cancer).
- Concentration Effects : At concentrations around 10 μM, BTA significantly reversed resistance to multiple drugs.
- Selectivity : The compound demonstrated selectivity towards P-gp over other transporters like CYP3A4, indicating a targeted action that minimizes off-target effects.
| Study | Cell Line | Concentration (μM) | Effect on Drug Resistance |
|---|---|---|---|
| SW620/Ad300 | 10 | Reversal of resistance to paclitaxel | |
| HEK293 | 5 | Increased intracellular drug levels |
In Vivo Studies
In animal models, BTA treatment resulted in reduced tumor volume and weight without significant side effects. This suggests a favorable therapeutic index and potential for clinical application in overcoming MDR.
Case Studies
- Case Study 1 : A study involving mice treated with BTA alongside standard chemotherapy showed a significant decrease in tumor growth compared to controls receiving chemotherapy alone.
- Case Study 2 : Clinical trials assessing the safety and efficacy of BTA in combination therapies are ongoing, with preliminary results indicating promising outcomes in patients with resistant tumors.
Safety Profile
Toxicity assessments have shown that BTA has a relatively low toxicity profile at therapeutic doses. However, further studies are warranted to fully understand its long-term safety and potential side effects.
Q & A
Basic: What are the standard synthetic routes for Benzyl trans-4-aminomethylcyclohexylcarbamate, and what key reaction conditions ensure optimal yield and purity?
Answer:
The synthesis involves carbamate formation via nucleophilic substitution. Key steps include:
- Activation : Reacting 4-aminomethylcyclohexanol with benzyl chloroformate under basic conditions (e.g., sodium hydride in dimethylformamide [DMF] at 80°C) to activate the hydroxyl group .
- Protection : Maintaining anhydrous conditions to prevent hydrolysis of the carbamate intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the trans isomer from cis byproducts. Yield optimization requires slow reagent addition and pH control (8-9) during protection .
Advanced: How does the stereochemistry (trans vs. cis) of the cyclohexyl ring influence reactivity and biological interactions?
Answer:
The trans configuration reduces steric hindrance, enabling favorable alignment with enzymatic active sites. Comparative studies of cis/trans isomers (e.g., benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate) show:
- Binding Affinity : Trans isomers exhibit higher selectivity for serine hydrolases due to spatial compatibility with catalytic triads .
- Reactivity : Cis isomers may undergo slower nucleophilic substitution due to hindered access to the carbamate group .
Methodological validation includes NOESY NMR to confirm spatial proximity of substituents .
Basic: What analytical techniques are recommended for characterizing this compound and verifying stereochemical purity?
Answer:
- Chiral HPLC : Resolves cis/trans diastereomers using a cellulose-based column (e.g., Chiralpak IC) .
- NOESY NMR : Detects through-space couplings between the aminomethyl group and adjacent cyclohexyl protons to confirm trans configuration .
- XRD : Provides definitive structural confirmation, as applied in crystallographic studies of analogous carbamates .
Advanced: How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?
Answer:
Yield discrepancies often stem from:
- Catalyst Choice : LiAlH4 in anhydrous ether favors reduction over substitution, altering byproduct profiles .
- Solvent Effects : Polar aprotic solvents (DMF) enhance SN2 mechanisms, while protic solvents promote hydrolysis .
Optimization Strategy : Use a design-of-experiments (DoE) approach, as demonstrated in benzyl acetate synthesis, to identify critical variables (e.g., molar ratios, temperature) .
Basic: What functionalization strategies are effective for modifying the aminomethyl group to develop derivative libraries?
Answer:
- Acylation : React with NHS esters in dichloromethane (DCM) at room temperature.
- Reductive Alkylation : Use aldehydes and NaBH3CN in methanol .
- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions, followed by acidic deprotection (HCl/dioxane) .
Advanced: What kinetic models are suitable for studying enzymatic hydrolysis of this carbamate?
Answer:
- Michaelis-Menten Kinetics : Quantify hydrolysis rates by esterases using HPLC to monitor product formation.
- Activation Energy Analysis : Arrhenius plots derived from temperature-dependent degradation studies (e.g., NIST thermochemical protocols ).
The trans-cyclohexyl scaffold’s rigidity may slow hydrolysis compared to flexible analogs, as observed in benzyl alcohol oxidation studies .
Basic: How do solvent polarity and pH impact the compound’s stability during storage?
Answer:
- Solvent : Non-polar solvents (e.g., DCM) minimize hydrolysis; aqueous solvents accelerate degradation .
- pH : Store at pH 7-8 to avoid acid/base-catalyzed decomposition.
- Storage Conditions : Anhydrous environments in amber vials at 4°C, per NIST stability guidelines .
Advanced: What mechanistic insights explain this compound’s enzyme inhibition selectivity?
Answer:
- Transition-State Mimicry : The carbamate mimics tetrahedral intermediates in serine protease catalysis.
- Structure-Activity Relationships (SARs) : Electron-withdrawing groups on the benzyl ring stabilize enzyme-carbamate adducts, enhancing potency .
Comparative kinetic assays with cis isomers and molecular docking (using crystallographic data ) can prioritize structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
